Naproanilide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-yloxy-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-14(19(21)20-17-9-3-2-4-10-17)22-18-12-11-15-7-5-6-8-16(15)13-18/h2-14H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKTWOXHRYGDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)OC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058118 | |

| Record name | Naproanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52570-16-8 | |

| Record name | Naproanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52570-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naproanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052570168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naproanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, 2-(2-naphthalenyloxy)-N-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to Naproanilide: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of naproanilide. It includes detailed information on its synthesis, purification, analytical methods, and mechanism of action as a herbicide, presented in a format suitable for researchers and professionals in the fields of chemistry and life sciences.

Chemical Structure and Properties

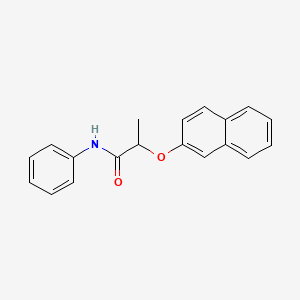

This compound, with the IUPAC name 2-(naphthalen-2-yloxy)-N-phenylpropanamide, is an organic compound classified as an anilide herbicide.[1] Its chemical structure consists of a naphthalene ring linked via an ether bond to a propionamide group, which in turn is N-substituted with a phenyl group.

Chemical Structure:

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(naphthalen-2-yloxy)-N-phenylpropanamide | [2] |

| CAS Number | 52570-16-8 | [2] |

| Chemical Formula | C₁₉H₁₇NO₂ | [2][3][4] |

| Molecular Weight | 291.34 g/mol | [3][4][5] |

| Canonical SMILES | CC(C(=O)NC1=CC=CC=C1)OC2=CC3=CC=CC=C3C=C2 | [2] |

| InChI Key | LVKTWOXHRYGDMM-UHFFFAOYSA-N | [2] |

| Synonyms | Uribest, alpha-(2-Naphthoxy)propionanilide, MT-101 | [2][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 128 °C | [7] |

| Boiling Point | 531.8 °C at 760 mmHg | [8] |

| Density | 1.204 g/cm³ | [8] |

| LogP (octanol-water partition coefficient) | 4.31880 | |

| Vapor Pressure | 2.16E-11 mmHg at 25°C | |

| Storage Temperature | 0-6°C |

Table 3: Spectral Data of this compound

| Spectral Data Type | Key Features | Reference(s) |

| Mass Spectrometry (MS) | Exact Mass: 291.125928785 Da. [M+H]⁺ precursor m/z: 292.2. Top 5 Peaks: 171, 120, 148, 143, 105. | [2][6] |

| Kovats Retention Index | Semi-standard non-polar: 2611 | [2] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 2-naphthol.

Step 1: Synthesis of 2-(2-Naphthyloxy)propionic Acid

This precursor can be synthesized by reacting 2-naphthol with a 2-halopropionic acid (e.g., 2-chloropropionic acid or 2-bromopropionic acid) in the presence of an alkali metal base (such as sodium hydroxide or potassium hydroxide) and an organic solvent (like benzene, toluene, or acetone).

-

Reaction: C₁₀H₇OH + ClCH(CH₃)COOH + 2 NaOH → C₁₀H₇OCH(CH₃)COONa + NaCl + 2 H₂O C₁₀H₇OCH(CH₃)COONa + HCl → C₁₀H₇OCH(CH₃)COOH + NaCl

-

Detailed Protocol: A detailed method for a similar compound, 2-(p-tolyl)propionic acid, involves reacting the starting phenol with the halo-acid in the presence of a base. The reaction mixture is typically heated to reflux for several hours. After cooling, the product is precipitated by acidification and can be purified by recrystallization.

Step 2: Synthesis of this compound from 2-(2-Naphthyloxy)propionic Acid

The final step is the amidation of 2-(2-naphthyloxy)propionic acid with aniline. This is commonly achieved by first converting the carboxylic acid to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with aniline.[9][10][11][12]

-

Reaction: C₁₀H₇OCH(CH₃)COOH + SOCl₂ → C₁₀H₇OCH(CH₃)COCl + SO₂ + HCl C₁₀H₇OCH(CH₃)COCl + C₆H₅NH₂ → C₁₀H₇OCH(CH₃)CONHC₆H₅ + HCl

-

Detailed Protocol:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-naphthyloxy)propionic acid in an excess of thionyl chloride.[9]

-

Heat the mixture to reflux for 2-3 hours.[9]

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.[9]

-

Dissolve the resulting crude acyl chloride in a dry, inert solvent such as dichloromethane or toluene.

-

In a separate flask, dissolve an equimolar amount of aniline in the same solvent.

-

Slowly add the aniline solution to the acyl chloride solution while stirring, maintaining the temperature at 0-5 °C using an ice bath.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction mixture can then be washed with dilute acid (to remove excess aniline) and a base (to remove any unreacted carboxylic acid), followed by water.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification of this compound

Crude this compound can be purified by recrystallization.[1][3][4][5][13]

-

Protocol for Recrystallization:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol-water).[1][3]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is boiled for a few minutes.[3]

-

Filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.[5]

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.[3][5][13]

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.[5][13]

-

Dry the crystals in a vacuum oven to remove any residual solvent.

-

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for assessing the purity of organic compounds. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is typically used.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of this compound. The compound may require derivatization to increase its volatility.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the amide C=O and N-H stretching vibrations.

Mechanism of Action and Biological Activity

This compound is primarily used as a selective herbicide in paddy fields.[2] Its mechanism of action is believed to involve the disruption of cell division in susceptible plants.

Inhibition of Cell Division

Several herbicides, including some anilides, are known to act as mitotic poisons or cell division disruptors.[14] They can interfere with the formation or function of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.[14] Some dinitroaniline herbicides, for example, have been shown to bind to plant tubulin and inhibit microtubule polymerization.[15] While direct evidence for this compound's binding to tubulin is limited, its classification as a cell division inhibitor suggests a similar mode of action.[14] Herbicides that affect the cytoskeleton can lead to abnormal cell division, such as the formation of multinucleated cells, and ultimately cause cell death.[16]

Potential Auxin-like Activity

There is evidence to suggest that some anilide compounds may interact with auxin signaling pathways in plants.[17][18][19] Auxins are a class of plant hormones that regulate many aspects of plant growth and development. Some herbicides mimic the action of natural auxins, leading to uncontrolled growth and eventually death of the plant.[18][19] Naproxen, a compound with a similar 2-(naphthalen-2-yloxy)propionic acid moiety, has been shown to inhibit polar auxin transport by directly binding to PIN-FORMED (PIN) auxin transporters.[8] This suggests that this compound could potentially interfere with auxin transport or signaling, contributing to its herbicidal activity. A study on the plant growth regulator cyclanilide, another anilide, demonstrated that it inhibits both auxin transport and binding to its receptor.[17]

This compound Receptor Protein

Research has identified a specific this compound-binding protein located in the cellular membrane of tobacco mesophyll callus.[2] This receptor has a dissociation constant (Kd) of 1.8 x 10⁻⁷ M, indicating a specific and high-affinity binding.[2] The purified receptor has a molar mass of 48 kDa.[2] Interestingly, this purified receptor did not stimulate RNA synthesis, suggesting it may act as a carrier for absorption and translocation rather than directly regulating gene expression.[2]

Signaling Pathways and Experimental Workflows

Based on the available information, a putative signaling pathway for this compound's action in a plant cell and a general experimental workflow for its synthesis and purification are proposed below.

Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathway for this compound's herbicidal action.

Experimental Workflow for this compound Synthesis and Purification

Caption: Experimental workflow for the synthesis and purification of this compound.

References

- 1. scribd.com [scribd.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scribd.com [scribd.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Chemical inhibition of Arabidopsis PIN-FORMED auxin transporters by the anti-inflammatory drug naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. my.ucanr.edu [my.ucanr.edu]

- 15. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytogenetic effect of herbicides on plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Naproanilide (CAS 52570-16-8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naproanilide (CAS 52570-16-8) is a selective herbicide primarily used for the control of annual and perennial broadleaf and cyperaceous weeds in rice paddy fields.[1] It functions as a pro-herbicide, undergoing metabolic activation in target plants to its phytotoxic form. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, metabolic pathways, synthesis, and safety data. Detailed experimental workflows and data are presented to support researchers in their work with this compound.

Physicochemical Properties

This compound is a white, odorless crystalline solid.[2] Its key physicochemical properties are summarized in the table below, compiled from various sources.

| Property | Value | Reference |

| CAS Number | 52570-16-8 | [1][2][3][4] |

| Molecular Formula | C₁₉H₁₇NO₂ | [2][3][4][5] |

| Molar Mass | 291.34 g/mol | [1][2][3][5] |

| Melting Point | 128 °C | [2] |

| Boiling Point | 433.35 °C (rough estimate) | [2][4] |

| Density | 1.1552 - 1.256 g/cm³ (at 25 °C) | [2][4] |

| Vapor Pressure | 66.66 Pa (at 110 °C); 2.16E-11 mmHg (at 25°C) | [2][4] |

| Water Solubility | 0.74 mg/L (at 27 °C) | [2] |

| Solubility in Organic Solvents (at 27 °C) | Acetone: 171 g/L, Toluene: 42 g/L, Benzene: 36 g/L, Ethanol: 17 g/L | [2] |

| XLogP3-AA | 4.4 | [5] |

| pKa | 13.46 ± 0.70 (Predicted) | [4] |

| Stability | Stable in neutral and weakly acidic solutions; unstable in alkaline or thermally strong acidic solutions.[2] |

Biological Activity and Mechanism of Action

This compound itself exhibits no herbicidal activity.[1] Its selectivity and efficacy are dependent on its metabolic conversion within the plant.

Mechanism of Action:

-

Absorption: this compound is absorbed through the stems and roots of the plant.[6]

-

Metabolic Activation: In the plant, this compound is hydrolyzed to its major and phytotoxic metabolite, 2-(2-naphthoxy)propionic acid (NOP) .[1][4] This conversion is a key factor in its herbicidal selectivity.

-

Phytotoxicity: The active metabolite, NOP, stimulates RNA synthesis, leading to uncontrolled growth and eventual death of susceptible weeds.[6]

Selectivity: The selectivity between rice (tolerant) and weeds like Sagittaria pygmaea (susceptible) is due to differential metabolism.

-

In Rice Plants: this compound is metabolized to NOP, which then undergoes rapid hydroxylation and conjugation with glucose. This detoxification process results in only a small amount of phytotoxic NOP accumulating.[4]

-

In Susceptible Weeds: The conversion to NOP and its methyl ester (NOPM) occurs at a much greater rate, leading to the accumulation of these phytotoxic compounds and subsequent plant death.[4]

This compound is a chiral molecule, with the R-isomeric form exhibiting approximately 8 times more herbicidal activity than the S-form.[1]

References

- 1. This compound [sitem.herts.ac.uk]

- 2. 2-(2-naphthalenyloxy)-n-phenylpropanamide [chembk.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. Cas 52570-16-8,this compound | lookchem [lookchem.com]

- 5. This compound | C19H17NO2 | CID 40413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [sitem.herts.ac.uk]

An In-depth Technical Guide on the Core Mode of Action of Naproanilide in Plants

Disclaimer: Publicly available scientific literature on the specific mode of action of the herbicide naproanilide is limited. This guide presents a hypothesized mode of action based on research conducted on structurally related compounds, specifically 2-hydroxynaphthalene-1-carboxanilides. The information provided herein, including quantitative data and experimental protocols, should be considered illustrative of the methodologies used to investigate such compounds and a potential, yet unconfirmed, mechanism for this compound.

Introduction

This compound is a selective herbicide belonging to the acetamide chemical class.[1] While its precise molecular target and biochemical mechanism of action are not extensively documented in readily available scientific literature, this guide explores a plausible mode of action based on its structural characteristics and the known activity of similar chemical structures. This document is intended for researchers, scientists, and drug development professionals interested in the potential herbicidal properties of naphthalenecarboxamide derivatives.

Hypothesized Core Mechanism of Action: Inhibition of Photosynthetic Electron Transport

Based on studies of related naphthalenecarboxanilide compounds, it is hypothesized that this compound may act as an inhibitor of photosynthetic electron transport (PET) in the chloroplasts of susceptible plant species.[2][3] This inhibition is thought to occur at Photosystem II (PSII), a critical protein complex in the thylakoid membranes that initiates the light-dependent reactions of photosynthesis.

By binding to a component of the PSII complex, likely on the D1 protein, this compound could disrupt the flow of electrons, thereby halting the production of ATP and NADPH, which are essential for carbon fixation and subsequent plant growth. This disruption of energy production would lead to a cascade of secondary effects, including the generation of reactive oxygen species (ROS), lipid peroxidation, and ultimately, cell death, manifesting as chlorosis, necrosis, and growth inhibition.[4]

Phytotoxicity Symptoms

The visual symptoms of phytotoxicity resulting from the inhibition of photosynthesis typically include:

-

Chlorosis: Yellowing of the leaves, particularly interveinal, beginning on older leaves.[4]

-

Necrosis: Browning and death of leaf tissue, often starting at the margins and progressing inwards.[4][5]

-

Stunted Growth: A general reduction in plant vigor and biomass accumulation.[5]

-

Leaf Curling or Twisting: Distorted growth of foliage.[6]

These symptoms are consistent with the disruption of the plant's ability to produce energy through photosynthesis.[7]

Quantitative Data Summary

To investigate the herbicidal activity of a compound like this compound, concentration-response assays are conducted to determine key inhibitory values. The following table provides a hypothetical summary of quantitative data for the inhibition of photosynthetic electron transport, which would be essential for characterizing its efficacy.

| Compound | Target Process | Assay System | IC50 (µM)[2] |

| This compound (Hypothetical) | Photosynthetic Electron Transport (PET) | Isolated Spinach Chloroplasts | 35.5 |

| Reference Compound (Diuron) | Photosynthetic Electron Transport (PET) | Isolated Spinach Chloroplasts | 0.05 |

| N-(2,5-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | Photosynthetic Electron Transport (PET) | Isolated Spinach Chloroplasts | 44.2 |

| Unsubstituted 2-hydroxynaphthalene-1-carboxamide | Photosynthetic Electron Transport (PET) | Isolated Spinach Chloroplasts | 28.9 |

Note: IC50 values for this compound are hypothetical and for illustrative purposes only. The values for related compounds are from published studies.[2]

Experimental Protocols

A critical experiment to test the hypothesized mode of action of this compound would be a photosynthetic electron transport (PET) inhibition assay using isolated chloroplasts.

Protocol: Photosynthetic Electron Transport (PET) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the photosynthetic electron transport in isolated spinach chloroplasts.

Materials:

-

Fresh spinach leaves (Spinacia oleracea L.)

-

Isolation buffer (e.g., 0.4 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl2)

-

Assay buffer (e.g., 0.1 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 5 mM MgCl2)

-

2,6-dichlorophenolindophenol (DCPIP) solution (artificial electron acceptor)

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

Spectrophotometer

-

Centrifuge

-

Homogenizer

-

Light source

Methodology:

-

Chloroplast Isolation:

-

Homogenize fresh spinach leaves in ice-cold isolation buffer.

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at a low speed (e.g., 200 x g) for 2 minutes to pellet debris.

-

Centrifuge the supernatant at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the chloroplasts.

-

Resuspend the chloroplast pellet in a small volume of assay buffer.

-

Determine the chlorophyll concentration of the isolated chloroplasts spectrophotometrically.

-

-

PET Inhibition Assay:

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer.

-

In a cuvette, combine the assay buffer, DCPIP solution, and a specific concentration of this compound.

-

Add the isolated chloroplast suspension to the cuvette to a final chlorophyll concentration of approximately 10-20 µg/mL.

-

Immediately place the cuvette in a spectrophotometer and illuminate it with a light source.

-

Monitor the reduction of DCPIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time. The rate of DCPIP reduction is proportional to the rate of photosynthetic electron transport.

-

Repeat the measurement for each concentration of this compound and a control (without herbicide).

-

-

Data Analysis:

-

Calculate the rate of PET for each this compound concentration as the change in absorbance per unit time.

-

Express the PET rates as a percentage of the control rate.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve, which is the concentration of this compound that causes a 50% inhibition of PET.[2][3]

-

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the hypothesized signaling pathway of this compound's inhibitory action on Photosystem II.

Caption: Hypothesized inhibition of Photosystem II by this compound.

Experimental Workflow Diagram

The following diagram outlines the workflow for the PET inhibition assay.

Caption: Workflow for the PET inhibition assay.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. mdpi.com [mdpi.com]

- 3. Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 5. Pay Attention to Your Pesticide [growertalks.com]

- 6. What are the 6 symptoms of common phytotoxicity? - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 7. Herbicide Mode-Of-Action Summary [extension.purdue.edu]

The Core Mechanism of Naproanilide Herbicidal Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naproanilide is a selective, post-emergence herbicide primarily used for controlling annual and perennial weeds in rice paddies. Its herbicidal efficacy is not inherent but is a result of its bioactivation in planta to 2-(2-naphthoxy)propionic acid. This active metabolite primarily functions as a potent inhibitor of polar auxin transport, a critical process for plant growth and development. By disrupting the directional flow of auxin, 2-(2-naphthoxy)propionic acid induces a cascade of physiological and morphological aberrations, leading to weed death. This guide provides a comprehensive technical overview of the core mechanism of this compound's herbicidal activity, including its bioactivation, molecular target, and downstream physiological consequences. Detailed experimental protocols for studying these mechanisms, quantitative data from relevant studies, and visual diagrams of the key pathways are presented to facilitate further research and development in this area.

Introduction

This compound is a member of the anilide class of herbicides, a group known for various modes of action.[1] While structurally related to photosynthesis-inhibiting herbicides like propanil, the primary mechanism of this compound is distinct. It is a pro-herbicide, meaning it is converted into its active form within the target plant. This bioactivation is a key determinant of its selectivity and efficacy. The active metabolite, 2-(2-naphthoxy)propionic acid, targets the plant hormone auxin's transport system, a fundamental process that governs numerous aspects of plant life, from root initiation to shoot architecture. Understanding the intricacies of this mechanism is crucial for optimizing its use, managing weed resistance, and discovering new herbicidal compounds.

Bioactivation of this compound

This compound itself exhibits little to no herbicidal activity. Its toxicity is unleashed upon hydrolysis of the anilide bond to form 2-(2-naphthoxy)propionic acid. This conversion is catalyzed by the enzyme aryl acylamidase (EC 3.5.1.13), which is present in target weed species.[2] The differential expression and activity of this enzyme between crop and weed species can contribute to the herbicide's selectivity.

Enzymatic Hydrolysis

Aryl acylamidases are enzymes that cleave the amide bond of various aryl acylamides. The kinetics of this enzymatic reaction are crucial for the rate of bioactivation of this compound. Studies on bacterial aryl acylamidases provide insight into the catalytic efficiency of this enzyme class.

Table 1: Kinetic Parameters of Bacterial Aryl Acylamidase with Model Substrates

| Substrate | Km (mM) | Reference |

|---|---|---|

| 4-Nitroacetanilide | 0.10 | [3] |

| p-Acetaminophenol | 0.32 | [3] |

| Phenacetin | 0.83 | [3] |

| 4-Chloroacetanilide | 1.9 | [3] |

| Acetanilide | 19 |[3] |

Note: Data from a bacterial aryl acylamidase, which serves as a model for the plant enzyme.

Core Mechanism: Inhibition of Polar Auxin Transport

The primary mode of action of 2-(2-naphthoxy)propionic acid is the disruption of polar auxin transport (PAT). PAT is the directional, cell-to-cell movement of the plant hormone indole-3-acetic acid (IAA), which is essential for establishing auxin gradients that control a wide range of developmental processes, including lateral root formation, apical dominance, and tropic responses.

Molecular Target: PIN-FORMED (PIN) Proteins

Recent evidence strongly suggests that the molecular targets of auxin transport inhibitors, including compounds structurally similar to 2-(2-naphthoxy)propionic acid, are the PIN-FORMED (PIN) family of auxin efflux carriers.[4][5] These transmembrane proteins are asymmetrically localized on the plasma membrane and are responsible for the directional pumping of auxin out of the cell.

It is proposed that 2-(2-naphthoxy)propionic acid acts as a competitive inhibitor, binding to the same substrate-binding pocket on PIN proteins as IAA.[4] This binding locks the transporter in a conformation that prevents auxin efflux, thereby disrupting the formation of auxin gradients.

Physiological Consequences of Auxin Transport Inhibition

The disruption of PAT leads to the accumulation of auxin in some tissues and depletion in others, resulting in severe developmental defects. One of the most well-characterized effects is the inhibition of lateral root formation, an auxin-dependent process.

Quantitative data on the effects of the well-characterized auxin transport inhibitor N-1-naphthylphthalamic acid (NPA) on Arabidopsis lateral root development provides a model for the expected dose-dependent effects of 2-(2-naphthoxy)propionic acid.

Table 2: Dose-Response of NPA on Lateral Root Primordia Formation in Arabidopsis thaliana

| NPA Concentration (µM) | Number of Lateral Root Primordia (per cm of root) | Developmental Stage Arrest | Reference |

|---|---|---|---|

| 0 (Control) | 8.5 ± 1.2 | - | [1] |

| 1 | 8.2 ± 1.5 | Blocks progression from Stage I | [1] |

| 5 | 2.1 ± 0.8 | Arrested at or before Stage II | [1] |

| 10 | 0 | Blocks first pericycle transverse division |[1] |

Note: This data for NPA is presented as a proxy for the effects of 2-(2-naphthoxy)propionic acid, which is expected to have a similar mechanism of action.

Secondary and Other Potential Mechanisms

While inhibition of auxin transport is the primary mechanism, other effects have been observed with anilide herbicides and should be considered in a comprehensive analysis.

Inhibition of Photosynthesis

Many anilide herbicides, such as propanil, are known inhibitors of Photosystem II (PSII) in the photosynthetic electron transport chain.[1] They bind to the D1 protein of the PSII complex, blocking electron flow. While less pronounced for this compound, a secondary inhibitory effect on photosynthesis cannot be entirely ruled out, especially at higher concentrations. Structurally related hydroxynaphthalene-carboxanilides have been shown to inhibit photosynthetic electron transport with varying potencies.

Table 3: Photosynthetic Electron Transport (PET) Inhibition by Naphthalenecarboxanilide Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 | [6] |

| N-(2,5-Difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 44.2 | [3] |

| N-(2,6-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 904 |[3] |

Note: These compounds are structurally related to this compound and demonstrate the potential for this chemical class to inhibit photosynthesis.

Disruption of Microtubule Organization

Some classes of herbicides, such as the dinitroanilines, exert their effects by disrupting the polymerization of tubulin into microtubules.[7] This leads to an arrest of cell division (mitosis). While there is no direct evidence for this mechanism with this compound, the observed stunting of growth and developmental abnormalities could partially be a downstream consequence of disrupted cell division, secondary to the primary effect on auxin transport.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the herbicidal mechanism of this compound.

Aryl Acylamidase Activity Assay

This protocol is for determining the kinetic parameters of the enzyme that activates this compound.

Principle: A colorimetric assay using a chromogenic substrate to measure the rate of hydrolysis by aryl acylamidase.

Materials:

-

Purified aryl acylamidase

-

p-Nitroacetanilide (PNAA) as substrate

-

Dimethyl sulfoxide (DMSO)

-

Phosphate buffer (pH 8.0)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of PNAA in DMSO.

-

In a cuvette, add the phosphate buffer and an aliquot of the PNAA stock solution to achieve the desired final substrate concentration.

-

Equilibrate the cuvette to the desired reaction temperature (e.g., 25°C).

-

Initiate the reaction by adding a small volume of the purified aryl acylamidase.

-

Monitor the increase in absorbance at 410 nm, which corresponds to the formation of p-nitroaniline.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Repeat for a range of substrate concentrations to determine Km and Vmax.

Auxin Transport Assay

This protocol is for measuring the effect of 2-(2-naphthoxy)propionic acid on polar auxin transport.

Principle: Quantifying the movement of radiolabeled auxin through plant tissues in the presence and absence of the inhibitor.

Materials:

-

Arabidopsis thaliana seedlings

-

Agar

-

³H-labeled IAA (radiolabeled auxin)

-

2-(2-naphthoxy)propionic acid

-

Scintillation vials and cocktail

-

Scintillation counter

Procedure:

-

Grow Arabidopsis seedlings vertically on agar plates.

-

Prepare agar blocks containing a known concentration of ³H-IAA and the desired concentration of 2-(2-naphthoxy)propionic acid (or a solvent control).

-

Apply a radiolabeled agar block to the root tip of a seedling.

-

Allow transport to occur for a defined period (e.g., 6-18 hours).

-

Excise segments of the root at known distances from the tip.

-

Place each segment in a scintillation vial with scintillation cocktail.

-

Quantify the amount of radioactivity in each segment using a scintillation counter.

-

Compare the distribution of radioactivity in treated versus control seedlings to determine the effect on auxin transport.

Photosynthesis Inhibition Assay

This protocol uses chlorophyll fluorescence to measure the effect of this compound on Photosystem II activity.

Principle: Changes in chlorophyll fluorescence kinetics upon herbicide treatment can indicate a blockage in the photosynthetic electron transport chain.

Materials:

-

Intact plant leaves (e.g., rice, spinach)

-

This compound solution

-

A pulse-amplitude-modulated (PAM) fluorometer

Procedure:

-

Treat plants with different concentrations of this compound.

-

After a set incubation period, dark-adapt a leaf for at least 20 minutes.

-

Measure the initial fluorescence (Fo) with a weak measuring light.

-

Apply a saturating pulse of light to measure the maximum fluorescence (Fm).

-

Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo)/Fm).

-

A decrease in Fv/Fm in treated plants compared to controls indicates inhibition of PSII.

Microtubule Disruption Assay

This protocol uses immunofluorescence to visualize the effect of this compound on microtubule organization.

Principle: Herbicides that disrupt microtubules will cause a visible change in the organization of the microtubule cytoskeleton within cells.

Materials:

-

Plant seedlings or cell cultures

-

Fixative (e.g., paraformaldehyde)

-

Cell wall-digesting enzymes (for protoplasts) or freeze-shattering apparatus

-

Permeabilization buffer (e.g., Triton X-100)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope

Procedure:

-

Treat plant material with this compound or a control solution.

-

Fix the cells to preserve their structure.

-

Permeabilize the cell walls and membranes to allow antibody access.

-

Incubate with the primary anti-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Mount the sample and visualize the microtubule network using a fluorescence microscope.

-

Compare the microtubule organization in treated versus control cells for signs of disruption (e.g., depolymerization, fragmentation).

Structure-Activity Relationships

The herbicidal activity of this compound and its analogs is dependent on their chemical structure. Key structural features that influence activity include:

-

The Naphthoxy Group: The size and lipophilicity of this group are important for binding to the target site.

-

The Propionic Acid Moiety: The carboxylic acid group of the active metabolite is crucial for its auxin-like activity and interaction with the PIN transporters.

-

The Anilide Linkage: The susceptibility of this bond to hydrolysis by aryl acylamidase determines the rate of bioactivation. Substitutions on the aniline ring can influence both the rate of hydrolysis and the intrinsic activity of the parent compound.

Conclusion

The herbicidal activity of this compound is a multi-step process initiated by its bioactivation to 2-(2-naphthoxy)propionic acid. This active metabolite's primary mode of action is the inhibition of polar auxin transport through direct interaction with PIN-FORMED auxin efflux carriers. The resulting disruption of auxin gradients leads to a cascade of developmental failures, ultimately causing weed death. While secondary effects on photosynthesis and cell division may contribute to its overall phytotoxicity, the inhibition of auxin transport remains the core mechanism. The experimental protocols and quantitative data presented in this guide provide a framework for further investigation into the precise molecular interactions and for the development of novel herbicides targeting this fundamental plant process.

References

- 1. benchchem.com [benchchem.com]

- 2. Degradation of the Herbicide this compound and its Hydrolyzed Product in Perfused Soil and by a Bacterium Isolated from Soil | CiNii Research [cir.nii.ac.jp]

- 3. mdpi.com [mdpi.com]

- 4. Chemical inhibition of Arabidopsis PIN-FORMED auxin transporters by the anti-inflammatory drug naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of N-1-naphthylphthalamic acid, a chemical tool in plant biology and agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Synthesis of Naproanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of naproanilide, a selective herbicide. The document details the primary synthetic pathway, including the necessary precursors and intermediate steps. It offers detailed experimental protocols for the key reactions, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway to facilitate understanding for researchers, chemists, and professionals in the field of agrochemical development.

Introduction

This compound, chemically known as 2-(2-naphthoxy)propionanilide, is an anilide herbicide primarily used for the control of annual and perennial weeds in paddy fields. A thorough understanding of its synthesis is crucial for process optimization, impurity profiling, and the development of novel analogues. This guide outlines a common and effective two-step synthesis route for this compound.

This compound Synthesis Pathway

The most prevalent synthetic route to this compound involves a two-step process:

-

Williamson Ether Synthesis: The formation of the key intermediate, 2-(2-naphthoxy)propionic acid, from 2-naphthol and a 2-halopropionic acid derivative.

-

Amidation: The subsequent reaction of 2-(2-naphthoxy)propionic acid with aniline to form the final product, this compound.

This pathway is efficient and utilizes readily available starting materials.

Diagram of the this compound Synthesis Pathway

Caption: Synthesis pathway of this compound from 2-Naphthol.

Experimental Protocols

Step 1: Synthesis of 2-(2-Naphthoxy)propionic Acid

This step is a Williamson ether synthesis, where the sodium salt of 2-naphthol acts as a nucleophile, attacking the electrophilic carbon of 2-bromopropionic acid.

3.1.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| 2-Naphthol | 144.17 |

| Sodium Hydroxide | 40.00 |

| 2-Bromopropionic Acid | 152.97 |

| Diethyl Ether | 74.12 |

| Hydrochloric Acid (conc.) | 36.46 |

| Anhydrous Magnesium Sulfate | 120.37 |

3.1.2. Procedure

-

Formation of Sodium 2-Naphthoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 14.4 g (0.1 mol) of 2-naphthol in 100 mL of a 10% aqueous sodium hydroxide solution.

-

Reaction with 2-Bromopropionic Acid: To the solution of sodium 2-naphthoxide, add 15.3 g (0.1 mol) of 2-bromopropionic acid dropwise with constant stirring.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Acidification: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Extract the mixture with diethyl ether to remove any unreacted 2-naphthol. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the 2-(2-naphthoxy)propionic acid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be recrystallized from an ethanol/water mixture to yield pure 2-(2-naphthoxy)propionic acid.

-

Drying: Dry the purified product in a vacuum oven at 60 °C.

3.1.3. Quantitative Data

| Parameter | Value |

| Typical Yield | 80-90% |

| Melting Point | 117-119 °C |

Step 2: Synthesis of this compound

This step involves the amidation of 2-(2-naphthoxy)propionic acid with aniline. To facilitate this reaction, the carboxylic acid is first converted to a more reactive acyl chloride intermediate using thionyl chloride.

3.2.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| 2-(2-Naphthoxy)propionic Acid | 216.23 |

| Thionyl Chloride | 118.97 |

| Aniline | 93.13 |

| Pyridine | 79.10 |

| Dichloromethane | 84.93 |

| Sodium Bicarbonate | 84.01 |

| Anhydrous Sodium Sulfate | 142.04 |

3.2.2. Procedure

-

Formation of Acyl Chloride: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, suspend 21.6 g (0.1 mol) of 2-(2-naphthoxy)propionic acid in 100 mL of dry dichloromethane. Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops). Slowly add 14.3 g (0.12 mol) of thionyl chloride dropwise at room temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases.

-

Removal of Excess Reagent: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 2-(2-naphthoxy)propionyl chloride is obtained as an oily residue and is used in the next step without further purification.

-

Amidation: Dissolve the crude acyl chloride in 100 mL of dry dichloromethane and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve 9.3 g (0.1 mol) of aniline and 8.7 g (0.11 mol) of pyridine in 50 mL of dry dichloromethane. Add the aniline-pyridine solution dropwise to the acyl chloride solution with vigorous stirring.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC. After completion, wash the reaction mixture successively with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound. The product can be purified by recrystallization from ethanol.

-

Drying: Dry the purified this compound in a vacuum oven at 80 °C.

3.2.3. Quantitative Data

| Parameter | Value |

| Typical Yield | 85-95% |

| Melting Point | 127-128 °C |

Visualization of Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This guide provides a detailed and practical framework for the synthesis of this compound. The described two-step pathway, involving a Williamson ether synthesis followed by amidation, is a robust and high-yielding route. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the agrochemical industry, enabling reproducible synthesis and further investigation into this class of herbicides. Adherence to standard laboratory safety procedures is paramount when performing these chemical transformations.

Degradation of Naproanilide in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naproanilide, a pre-emergent herbicide, undergoes degradation in the soil environment through a combination of biotic and abiotic processes. The rate and pathway of this degradation are influenced by a multitude of factors including soil type, temperature, moisture content, pH, and microbial activity. Understanding the fate of this compound in soil is crucial for assessing its environmental impact and ensuring agricultural sustainability. This technical guide provides an in-depth overview of the current knowledge on this compound degradation in soil, including its degradation pathways, the products formed, and the factors influencing its persistence. Detailed experimental protocols for studying its degradation, based on established guidelines, are also presented. Due to limited publicly available data specifically for this compound under a wide range of non-flooded soil conditions, information from the closely related and structurally similar compound, napropamide, is included for comparative purposes, with clear indications.

Introduction

This compound is an acetanilide herbicide used for the control of annual grasses and some broadleaf weeds in various crops. Its efficacy and environmental fate are intrinsically linked to its persistence and degradation in the soil. The degradation of this compound primarily occurs through microbial metabolism and chemical hydrolysis, leading to the formation of various transformation products. The principal metabolite identified in flooded soils is 1-(2-naphthoxy)propionic acid (NPA)[1]. The overall degradation kinetics can be influenced by a variety of soil physicochemical properties and environmental conditions. This guide aims to consolidate the available scientific information on the degradation of this compound in soil, providing a valuable resource for researchers and professionals in the fields of environmental science, agriculture, and drug development.

Degradation Pathways and Products

The degradation of this compound in soil involves the transformation of the parent molecule into smaller, often less toxic, compounds. The primary degradation pathways are hydrolysis of the amide bond and transformations of the naphthoxy moiety.

Major Degradation Product: 1-(2-naphthoxy)propionic acid (NPA)

The most consistently reported degradation product of this compound in soil is 1-(2-naphthoxy)propionic acid (NPA)[1]. This metabolite is formed through the hydrolysis of the amide linkage in the this compound molecule. This process can be both microbially mediated and chemical in nature. Studies on flooded soils have shown that this compound is rapidly degraded to NPA under both oxidative and reductive conditions[1].

Putative Degradation Pathway

Based on the degradation of structurally similar anilide herbicides, a putative degradation pathway for this compound in soil is proposed. This pathway involves initial hydrolysis to NPA, followed by further degradation of the aromatic and aliphatic moieties.

Caption: Putative degradation pathway of this compound in soil.

Factors Influencing Degradation

The persistence of this compound in soil, often quantified by its half-life (DT50), is not an intrinsic property but is highly dependent on environmental conditions.

-

Soil Type: Soil composition, including organic matter content, clay content, and microbial biomass, significantly affects this compound degradation. In one study, the degradation rate was slightly slower in a humus volcanic ash soil compared to mineral soils[1].

-

Temperature: Generally, an increase in temperature accelerates the rate of both microbial and chemical degradation processes within an optimal range[2].

-

Moisture: Soil moisture content influences microbial activity and the availability of the herbicide for degradation. Degradation of herbicides is often faster in moist soils compared to dry conditions[3].

-

pH: The pH of the soil can affect the rate of chemical hydrolysis of the amide bond in this compound and also influences the activity and composition of the soil microbial community.

-

Microbial Activity: The presence of a diverse and active microbial population is a key driver of this compound biodegradation.

Quantitative Degradation Data

Quantitative data on the degradation of this compound in soil is limited, particularly for non-flooded conditions. The available data, primarily from flooded soil studies, is summarized below. For comparison, data for the related compound napropamide is also presented, as its degradation has been more extensively studied.

Table 1: Half-life (DT50) of this compound in Flooded Soils

| Soil Type | Condition | Half-life (days) | Reference |

| Anjo (Mineral) | Oxidative | ~10 | [1] |

| Anjo (Mineral) | Reductive | ~10 | [1] |

| Nagano (Mineral) | Oxidative | ~10 | [1] |

| Nagano (Mineral) | Reductive | ~10 | [1] |

| Tochigi (Volcanic Ash) | Oxidative | Slightly > 10 | [1] |

| Tochigi (Volcanic Ash) | Reductive | Slightly > 10 | [1] |

Table 2: Half-life (DT50) of Napropamide in Soil (for comparative purposes)

| Soil Type | Temperature (°C) | Moisture | pH | Half-life (days) | Reference |

| Sandy Clay Loam | Not Specified | 60% WHC | 5.24 | 33.50 - 71.42 | [4] |

| Not Specified | 25 | Not Specified | Not Specified | 25 | [4] |

| Not Specified | 15 | Not Specified | Not Specified | 45 | [4] |

| Not Specified | 5 | Not Specified | Not Specified | 75 | [4] |

Note: WHC = Water Holding Capacity. The range in half-life for the sandy clay loam was dependent on the initial application dose.

Experimental Protocols

Studying the degradation of this compound in soil typically involves laboratory incubation studies following standardized guidelines, such as the OECD Guideline 307 for Aerobic and Anaerobic Transformation in Soil.

General Experimental Workflow

Caption: A typical experimental workflow for a soil degradation study.

Detailed Methodologies

5.2.1. Soil Collection and Preparation

-

Collect soil from the desired location, typically from the top 0-20 cm layer.

-

Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove stones and large debris.

-

Characterize the soil for its physicochemical properties, including pH, organic carbon content, texture (sand, silt, clay content), and microbial biomass.

5.2.2. Spiking and Incubation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Add the stock solution to the soil to achieve the desired concentration. Allow the solvent to evaporate completely.

-

Adjust the moisture content of the spiked soil to the desired level (e.g., 40-60% of water holding capacity).

-

Place a known amount of the treated soil into incubation vessels (e.g., biometer flasks).

-

Incubate the samples in the dark at a constant temperature. For aerobic studies, ensure a continuous supply of air. For anaerobic studies, purge the vessels with an inert gas like nitrogen.

5.2.3. Sampling and Extraction

-

At predetermined time intervals, remove replicate soil samples from the incubator.

-

Extract this compound and its degradation products from the soil using an appropriate organic solvent or solvent mixture (e.g., acetonitrile, methanol, or a mixture with water).

-

The extraction is typically performed by shaking or sonication, followed by centrifugation to separate the soil from the extract.

5.2.4. Analytical Determination

-

Filter the extract and, if necessary, concentrate it.

-

Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry - MS).

-

HPLC Conditions (Example for structurally similar compounds):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., formic acid, to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for this compound and its metabolites, or MS for more selective and sensitive detection.

-

5.2.5. Data Analysis

-

Quantify the concentration of this compound and its metabolites at each time point using calibration curves.

-

Plot the concentration of this compound versus time.

-

Calculate the degradation half-life (DT50) by fitting the data to a first-order decay model: C(t) = C(0) * e^(-kt), where C(t) is the concentration at time t, C(0) is the initial concentration, and k is the degradation rate constant. The half-life is then calculated as DT50 = ln(2)/k.

Conclusion

The degradation of this compound in soil is a complex process that results in its dissipation from the environment. The primary degradation product identified is 1-(2-naphthoxy)propionic acid. The rate of degradation is highly dependent on soil type, temperature, moisture, and microbial activity. While specific quantitative data for this compound under a wide range of non-flooded soil conditions remains limited in the public literature, studies on the structurally similar compound napropamide provide valuable insights into its likely behavior. Further research is needed to fully elucidate the complete degradation pathway of this compound and to generate a more comprehensive dataset of its degradation kinetics under various environmental conditions. The standardized protocols outlined in this guide provide a framework for conducting such studies to generate reliable and comparable data.

References

- 1. Developing the OECD 106 fate testing protocol for active pharmaceuticals in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. yen.ac.ntu.edu.tw [yen.ac.ntu.edu.tw]

- 3. NAFTA Guidance Document for Conducting Terrestrial Field Dissipation Studies | Pesticide Science and Assessing Pesticide Risks | US EPA [19january2021snapshot.epa.gov]

- 4. jeeng.net [jeeng.net]

An In-depth Technical Guide to the Environmental Fate and Ecotoxicology of Naproanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naproanilide, a selective herbicide primarily used in rice cultivation, presents a subject of significant interest regarding its environmental behavior and potential ecological impact. This technical guide provides a comprehensive analysis of the environmental fate and ecotoxicology of this compound, drawing from available scientific literature and regulatory data. The document details its degradation pathways, mobility in soil and water, and toxicological effects on a range of non-target organisms. All quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for key studies are provided, and logical relationships and experimental workflows are visualized through diagrams generated using Graphviz (DOT language). This guide is intended to serve as a critical resource for researchers, environmental scientists, and professionals in drug and pesticide development, facilitating a thorough understanding of the environmental profile of this compound.

Environmental Fate

The environmental fate of a pesticide is dictated by its persistence, mobility, and degradation in various environmental compartments, including soil, water, and air.

Degradation

Degradation is a key process that reduces the concentration of a pesticide in the environment. For this compound, the primary degradation pathways are photodegradation and microbial metabolism.

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation. In the case of this compound, photodegradation is a significant route of dissipation, especially in paddy fields where it is applied.[1] The process involves the cleavage of the ether linkage and other transformations, leading to the formation of various degradation products.[1]

Key Photodegradation Products:

-

2-(2-naphthoxy)propionic acid

-

Aniline

-

2-Naphthol

Microbial degradation in soil is another crucial pathway for the dissipation of this compound. The rate and extent of this degradation are influenced by soil type, organic matter content, moisture, and microbial population.

The degradation of this compound in soil can occur under both aerobic and anaerobic conditions. The primary metabolite in soil is 2-(2-naphthoxy)propionic acid, which itself possesses herbicidal activity.[1]

Mobility

The mobility of a pesticide in the environment, particularly its potential to leach into groundwater or move into surface water bodies, is a critical aspect of its environmental risk assessment. The soil adsorption coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil. A higher Koc value indicates stronger adsorption to soil particles and lower mobility.

Ecotoxicology

Ecotoxicology evaluates the adverse effects of chemical substances on living organisms in the environment. This section summarizes the available data on the toxicity of this compound to various non-target organisms.

Aquatic Organisms

Acute toxicity studies are conducted to determine the concentration of a substance that is lethal to 50% of a test population (LC50) over a short period, typically 96 hours. For this compound, the acute toxicity to fish is categorized as moderate.

Aquatic invertebrates, such as Daphnia magna, are important indicators of water quality. The acute toxicity of this compound to Daphnia magna is assessed by determining the concentration that causes immobilization in 50% of the population (EC50) over 48 hours.

Algae are primary producers in aquatic ecosystems, and their inhibition can have cascading effects on the food web. The toxicity of this compound to algae is evaluated by measuring the inhibition of growth (EC50) over 72 hours.

Terrestrial Organisms

Data on the toxicity of this compound to terrestrial organisms such as earthworms and honeybees are not widely available in the reviewed literature.

Data Presentation

The following tables summarize the quantitative data on the environmental fate and ecotoxicology of this compound.

Table 1: Environmental Fate Properties of this compound

| Parameter | Value | Reference |

| Soil Metabolism Half-life (DT50) | ||

| Aerobic | 14.5 days | [1] |

| Soil Adsorption Coefficient (Koc) | 1655 mL/g | [1] |

| Hydrolysis Half-life (DT50) | ||

| pH 4 | Stable | [1] |

| pH 7 | Stable | [1] |

| pH 9 | Stable | [1] |

| Photolysis Half-life (DT50) | 10.2 days (in water) | [1] |

| LogP (Octanol-Water Partition Coefficient) | 4.32 | [1] |

Table 2: Ecotoxicological Data for this compound

| Organism | Endpoint | Value (mg/L) | Reference |

| Fish | |||

| Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | 2.5 | [1] |

| Aquatic Invertebrates | |||

| Daphnia magna (Water Flea) | 48-hour EC50 | 3.6 | [1] |

| Algae | |||

| Pseudokirchneriella subcapitata | 72-hour EC50 | 0.28 | [1] |

| Earthworm | 14-day LC50 | > 1000 mg/kg soil | Data not available |

| Honeybee | 48-hour Oral LD50 | > 100 µ g/bee | Data not available |

| 48-hour Contact LD50 | > 100 µ g/bee | Data not available |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Environmental Fate Studies

This test determines the adsorption and desorption potential of a chemical in soil.

-

Principle: A batch equilibrium method is used where the test substance is equilibrated with a soil-water suspension.

-

Procedure:

-

Preparation: A stock solution of the test substance in a suitable solvent is prepared. A soil slurry is made by mixing sieved, air-dried soil with a calcium chloride solution.

-

Adsorption Phase: The test substance solution is added to the soil slurry. The mixture is agitated for a predetermined equilibration period at a constant temperature.

-

Separation: The solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of the test substance in the liquid phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution without the test substance. The mixture is re-equilibrated, and the concentration of the desorbed substance in the liquid phase is measured.

-

-

Data Analysis: The soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.

This test evaluates the abiotic degradation of a substance in water at different pH levels.

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated in the dark at a constant temperature.

-

Procedure:

-

Preparation: Sterile buffer solutions are prepared. A stock solution of the test substance is added to each buffer solution.

-

Incubation: The solutions are incubated in the dark at a controlled temperature.

-

Sampling: Aliquots are taken at various time intervals.

-

Analysis: The concentration of the parent substance and any major hydrolysis products are determined.

-

-

Data Analysis: The rate of hydrolysis and the half-life (DT50) of the substance at each pH are calculated.

Ecotoxicological Studies

This test determines the acute lethal toxicity of a substance to fish.

-

Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.

-

Procedure:

-

Test Organisms: A recommended fish species (e.g., Rainbow Trout) is acclimated to the test conditions.

-

Exposure: Fish are exposed to a range of concentrations of the test substance. A control group is maintained in water without the test substance.

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Water Quality: Parameters such as temperature, pH, and dissolved oxygen are monitored.

-

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated.

This test assesses the acute toxicity of a substance to Daphnia.

-

Principle: Young daphnids are exposed to the test substance for 48 hours, and their immobilization is observed.

-

Procedure:

-

Test Organisms: Neonates (<24 hours old) of Daphnia magna are used.

-

Exposure: Daphnids are exposed to a range of concentrations of the test substance in a static system.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

-

Data Analysis: The EC50 value for immobilization is calculated.

This test evaluates the effect of a substance on the growth of algae.

-

Principle: Exponentially growing cultures of a selected algal species are exposed to the test substance over a period of 72 hours.

-

Procedure:

-

Test Organism: A recommended algal species (e.g., Pseudokirchneriella subcapitata) is cultured.

-

Exposure: Algal cultures are exposed to a range of concentrations of the test substance.

-

Incubation: The cultures are incubated under constant illumination and temperature.

-

Measurement: Algal growth is measured at 24, 48, and 72 hours, typically by cell counting or spectrophotometry.

-

-

Data Analysis: The EC50 for growth inhibition is calculated.

Signaling Pathways and Mechanism of Action

This compound itself does not have herbicidal activity; its primary metabolite, 2-(2-naphthoxy)propionic acid, is the active compound.[1] This metabolite belongs to the group of auxin-mimicking herbicides.

The mechanism of action of anilide herbicides in non-target organisms is not as well-studied as their herbicidal action. However, for related anilide herbicides like propanil, toxicity in aquatic organisms has been linked to various effects, including disruption of photosynthesis in aquatic plants and potential impacts on the nervous system of aquatic animals. For instance, some anilide herbicides can inhibit acetylcholinesterase, an enzyme crucial for nerve function.[2][3]

References

Naproanilide's Impact on Soil Microbial Communities: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naproanilide, a widely used herbicide, exerts measurable effects on the composition and function of soil microbial communities. This technical guide synthesizes available research to provide an in-depth understanding of these impacts. Quantitative data from multiple studies are presented in structured tables for comparative analysis. Detailed experimental protocols for key assessment methods are provided to ensure reproducibility. Furthermore, logical workflows and conceptual relationships are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers investigating the ecotoxicology of this compound and for professionals involved in the development of agrochemicals with improved environmental safety profiles. The available literature primarily details effects on microbial biomass, enzyme activity, and community structure, while the specific molecular signaling pathways affected by this compound in soil microorganisms remain an area for future investigation.

Quantitative Effects of this compound on Soil Microbial Parameters

The application of this compound to soil initiates a cascade of effects on the microbial inhabitants, influencing their biomass, enzymatic activities, and overall community structure. The following tables summarize the quantitative data extracted from key studies.

Soil Microbial Biomass

This compound has been shown to impact the carbon and nitrogen components of soil microbial biomass.

| Parameter | This compound Concentration (mg/kg soil) | Observation Period (days) | Effect | Reference |

| Microbial Biomass Carbon | 2, 10, 20, 40, 80 | 56 | General decline compared to control | |

| Microbial Biomass Nitrogen | 2, 10, 20, 40, 80 | 56 | General decline compared to control |

Soil Enzyme Activities

Soil enzymes are sensitive indicators of soil health and are significantly affected by the presence of herbicides like this compound.

| Enzyme | This compound Concentration | Observation Period (days) | Effect | Reference |

| Urease | 2-80 mg/kg | 56 | Inhibitory effect | |

| Invertase | 2-80 mg/kg | 56 | Inhibitory effect | |

| Catalase | 2-80 mg/kg | 56 | Initial enhancement (first 7 days), then recovery to basal level | |

| Dehydrogenases | 0.5, 1, 2, 4, 8, 16-fold field dose | 112 | Low toxicity at recommended and half dose; decreased activity at elevated doses | [1] |

| Alkaline Phosphatase | 0.5, 1, 2, 4, 8, 16-fold field dose | 112 | Decreased activity at elevated doses | [1] |

| Acid Phosphatase | 0.5, 1, 2, 4, 8, 16-fold field dose | 112 | Significant decrease at 2-fold field dose on days 1 and 7 (9.59% and 9.65% respectively); decreased activity at higher doses | [1] |

This compound Dissipation

The persistence of this compound in soil is a key factor influencing its long-term effects on microbial communities.

| Parameter | This compound Dose | Half-life (DT50) in days | Soil Type | Reference |

| Dissipation | 0.5-fold field dose | 33.50 | Sandy clay loam | [1] |

| Dissipation | 16-fold field dose | 71.42 | Sandy clay loam | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper, enabling researchers to replicate and build upon these studies.

Soil Microbial Biomass Carbon and Nitrogen (Chloroform Fumigation-Extraction Method)

This method is widely used to estimate the amount of carbon and nitrogen held within the cells of soil microorganisms.

Principle: Chloroform fumigation lyses microbial cells, releasing their intracellular contents. The difference in extractable carbon and nitrogen between fumigated and non-fumigated soil samples provides an estimate of microbial biomass C and N.

Materials:

-

Fresh, sieved (2 mm) soil samples

-

Ethanol-free chloroform

-

0.5 M K2SO4 or 2.0 M KCl extraction solution

-

Vacuum desiccator

-

Shaker

-

Filtration apparatus (e.g., Whatman No. 42 filter paper)

-

Total Organic Carbon (TOC) and Total Nitrogen (TN) analyzer

Procedure:

-

Sample Preparation: Weigh two portions of fresh soil (e.g., 20 g) for each sample. One portion will be fumigated, and the other will serve as the non-fumigated control.

-

Fumigation:

-

Place the soil samples for fumigation in a vacuum desiccator.

-

Add a beaker containing approximately 50 mL of ethanol-free chloroform and a few boiling chips to the desiccator.

-

Evacuate the desiccator until the chloroform boils, then seal and incubate in the dark at 25°C for 24 hours.

-

After incubation, remove the chloroform and repeatedly evacuate the desiccator to remove all residual chloroform vapor.

-

-

Extraction:

-

To both the fumigated and non-fumigated soil samples, add a known volume of extraction solution (e.g., 80 mL of 0.5 M K2SO4).

-

Shake the soil suspensions for a specified time (e.g., 30 minutes) on a mechanical shaker.

-

Filter the extracts to obtain a clear solution.

-

-

Analysis:

-

Analyze the extracts for total organic carbon and total nitrogen using a suitable analyzer.

-

-

Calculation:

-

Microbial Biomass C = (C extracted from fumigated soil - C extracted from non-fumigated soil) / kEC

-

Microbial Biomass N = (N extracted from fumigated soil - N extracted from non-fumigated soil) / kEN

-

kEC and kEN are correction factors representing the proportion of microbial C and N extracted.

-

Soil Enzyme Activity Assays

2.2.1 Urease Activity

Principle: Urease activity is determined by measuring the amount of ammonium (NH4+) released when a soil sample is incubated with a urea solution.

Materials:

-

Fresh soil samples

-

Urea solution (e.g., 10%)

-

Borate buffer (pH 10)

-

Potassium chloride (KCl) solution (e.g., 2 M)

-

Reagents for ammonium determination (e.g., Nessler's reagent or colorimetric methods)

-

Spectrophotometer

Procedure:

-

Incubation:

-

Place a known weight of soil (e.g., 5 g) in a flask.

-

Add the urea solution and buffer.

-

Incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 2 hours).

-

-

Extraction:

-

Stop the reaction and extract the ammonium by adding KCl solution and shaking.

-

Filter the suspension.

-

-

Analysis:

-

Determine the concentration of ammonium in the filtrate using a spectrophotometer.

-

-

Calculation:

-

Express urease activity as mg NH4+-N released per kg of soil per hour.

-

2.2.2 Invertase Activity

Principle: Invertase (saccharase) activity is measured by the amount of reducing sugars produced upon incubation of soil with a sucrose solution.

Materials:

-

Fresh soil samples

-

Sucrose solution (e.g., 8%)

-

Acetate buffer (pH 5.5)

-

Reagents for reducing sugar determination (e.g., dinitrosalicylic acid method)

-

Spectrophotometer

Procedure:

-

Incubation:

-

Incubate a known weight of soil (e.g., 5 g) with sucrose solution and buffer at a specific temperature (e.g., 37°C) for a set time (e.g., 24 hours).

-

-

Analysis:

-

After incubation, filter the suspension and determine the concentration of reducing sugars in the filtrate colorimetrically.

-

-

Calculation:

-

Express invertase activity as mg of glucose released per kg of soil per 24 hours.

-

2.2.3 Catalase Activity

Principle: Catalase activity is determined by measuring the amount of hydrogen peroxide (H2O2) decomposed by the enzyme in the soil. The remaining H2O2 is titrated with potassium permanganate (KMnO4).

Materials:

-

Fresh soil samples

-

Hydrogen peroxide solution (e.g., 0.3%)

-

Sulfuric acid (H2SO4) (e.g., 1.5 M)

-

Potassium permanganate (KMnO4) solution (e.g., 0.1 N)

Procedure:

-

Reaction:

-

To a known weight of soil (e.g., 2 g), add distilled water and H2O2 solution.

-

Shake for a specific time (e.g., 20 minutes).

-

-

Titration:

-

Stop the reaction by adding H2SO4.

-

Titrate the remaining H2O2 with KMnO4 solution.

-

-

Calculation:

-

Calculate the amount of H2O2 decomposed and express catalase activity as ml of 0.1 N KMnO4 per g of soil.

-

PCR-DGGE for Microbial Community Structure Analysis

Principle: Polymerase Chain Reaction-Denaturing Gradient Gel Electrophoresis (PCR-DGGE) is a molecular fingerprinting technique used to separate PCR-amplified DNA fragments (typically 16S rRNA gene fragments for bacteria) of the same length but with different sequences. This allows for the visualization of the dominant microbial populations in a sample.

Materials:

-

Soil DNA extraction kit

-

PCR thermocycler

-